Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride is a chemical compound with the molecular formula C₁₄H₁₉ClN₁O₃ and a molecular weight of approximately 285.76 g/mol. This compound is classified as a hydrochloride salt, which is commonly utilized in various scientific fields, including chemistry, biology, and medicine. Its unique structure features a piperidine ring attached to a benzoate ester group, providing distinct chemical and biological properties that are valuable in research applications.
Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride belongs to the class of organic compounds known as esters and is further classified under piperidine derivatives. Its classification highlights its potential for diverse applications in organic synthesis and medicinal chemistry.
The synthesis of methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride typically involves the following steps:
Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride features a molecular structure that includes:
Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action of methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride involves its interaction with specific biological targets. The compound may modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. Its effects are context-dependent, varying based on the specific application in biological systems.
Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride has a wide range of applications in scientific research:
Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride represents a structurally complex hybrid molecule integrating three key pharmacophoric elements: a benzoate ester, an ether-linked methylene bridge, and a piperidine moiety. Its systematic IUPAC name derives from the parent methyl benzoate system substituted at the ortho-position (C-2) with a –CH₂O– linker connected to the 3-position of the piperidine ring, with the hydrochloride salt formation at the piperidine nitrogen. The molecular formula is C₁₄H₂₀ClNO₃ (MW: 285.77 g/mol), confirmed via high-resolution mass spectrometry [3]. Its canonical SMILES representation is "COC(=O)C1=CC=CC=C1COC2CCCNC2.Cl", which precisely encodes the connectivity and salt formation [3].
Structurally, this compound belongs to the piperidine-benzoate hybrid subclass characterized by:
X-ray crystallography of analogous piperidinyl-benzoates reveals that the piperidine ring typically adopts a chair conformation, with the N–H⁺Cl⁻ salt formation enhancing crystallinity and aqueous solubility. The ortho-substitution on the benzoate creates steric constraints influencing rotational freedom around the C(benzyl)–O bond, a feature with potential implications for receptor binding [3] [7].
Table 1: Structural Taxonomy of Piperidine-Benzoate Hybrids
| Structural Domain | Substituent/Feature | Role in Molecular Architecture |
|---|---|---|
| Aromatic System | Ortho-substituted methyl benzoate | Planar electron-rich region; ester provides H-bond acceptor |
| Linker | –CH₂O– ether | Conformational flexibility; metabolic stability |
| Heterocycle | 3-Piperidinyl | Basic nitrogen for salt formation; 3D structural diversity |
| Salt Form | Hydrochloride | Enhanced solubility and crystallinity |
Piperidine-ester hybrids trace their origins to natural products like cocaine (a tropane alkaloid containing piperidine and benzoate esters) and synthetic drug classes developed in the mid-20th century. The historical development pathway includes:
The specific "2-[(3-piperidinyloxy)methyl]" substitution pattern represents a deliberate optimization over earlier para-substituted analogs, addressing limitations in:1) Metabolic stability: Ortho-substitution shields the ester from hepatic esterases2) Target selectivity: Enhanced steric bulk improves discrimination between closely related enzyme isoforms3) Crystallinity: Hydrochloride salt formation enables superior material properties for formulation [3] [6].
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7